molecular formula C10H15N3O3 B5853563 N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide

N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide

Cat. No. B5853563
M. Wt: 225.24 g/mol
InChI Key: SNHJHJZJOFSMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide, also known as ribociclib, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced breast cancer.

Mechanism of Action

Ribociclib inhibits CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide blocks the progression of the cell cycle from the G1 phase to the S phase, thereby inhibiting cell proliferation.
Biochemical and Physiological Effects
In addition to its effects on the cell cycle, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide has been shown to have other biochemical and physiological effects. It has been shown to induce senescence in cancer cells, which is a state of irreversible growth arrest. Ribociclib has also been shown to increase the expression of estrogen receptor alpha, which is a target of endocrine therapy in breast cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide in lab experiments is its selectivity for CDK4/6. This allows for more precise targeting of the cell cycle compared to non-selective CDK inhibitors. However, one limitation of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for the study of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide. One area of research is the identification of biomarkers that can predict response to N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide. Another area of research is the investigation of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide in combination with other targeted therapies, such as PI3K inhibitors. Additionally, there is ongoing research into the use of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide in other types of cancer, such as lung cancer and melanoma.

Synthesis Methods

The synthesis of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide involves several steps. First, 4,6-dichloro-5-nitropyrimidine is reacted with 2,2-dimethylpropionyl chloride to form 2,4-dichloro-6-methyl-5-nitropyrimidine. This compound is then reduced with tin and hydrochloric acid to form 2,4-dichloro-6-methyl-5-aminopyrimidine. The final step involves reacting this compound with 2,2-dimethylpropionyl chloride and sodium hydroxide to form N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide.

Scientific Research Applications

Ribociclib has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of HR+/HER2- advanced breast cancer. It has been shown to significantly improve progression-free survival when used in combination with endocrine therapy compared to endocrine therapy alone.

properties

IUPAC Name

2,2-dimethyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-5-6(7(14)13-9(16)11-5)12-8(15)10(2,3)4/h1-4H3,(H,12,15)(H2,11,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHJHJZJOFSMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.